Pam2CSK4 (trifluoroacetate salt)
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Overview
Description
Pam2CSK4 (trifluoroacetate salt) is a synthetic diacylated lipopeptide that acts as a potent activator of the pro-inflammatory transcription factor NF-κB. It mimics the acylated amino terminus of bacterial lipoproteins and is recognized by the Toll-like receptor 2 (TLR2) and Toll-like receptor 6 (TLR6) heterodimer . This compound is widely used in scientific research to study immune responses and inflammation.
Preparation Methods
Pam2CSK4 (trifluoroacetate salt) is synthesized through a series of chemical reactions that involve the acylation of a peptide backbone. The synthetic route typically includes the following steps:
Synthesis of the peptide backbone: The peptide sequence S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-[R]-cysteinyl-[S]-seryl-[S]-lysyl-[S]-lysyl-[S]-lysyl-[S]-lysine is synthesized using solid-phase peptide synthesis (SPPS).
Acylation: The peptide is then acylated with palmitic acid to form the diacylated lipopeptide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Industrial production methods for Pam2CSK4 (trifluoroacetate salt) involve scaling up the synthetic route while maintaining stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Pam2CSK4 (trifluoroacetate salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cysteine residue, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pam2CSK4 (trifluoroacetate salt) has a wide range of scientific research applications, including:
Immunology: It is used to study the activation of the TLR2/TLR6 pathway and the subsequent immune response.
Cell Biology: Researchers use Pam2CSK4 to investigate cell signaling pathways, particularly those involving NF-κB and AP-1 activation.
Medicine: The compound is used in studies related to inflammatory diseases, such as sepsis and autoimmune disorders.
Mechanism of Action
Pam2CSK4 (trifluoroacetate salt) exerts its effects by binding to the TLR2/TLR6 heterodimer on the cell surface. This binding triggers a MyD88-dependent signaling cascade that leads to the activation of NF-κB and AP-1 transcription factors. These transcription factors then induce the expression of various cytokines and inflammatory mediators . The molecular targets involved in this pathway include TLR2, TLR6, MyD88, NF-κB, and AP-1.
Comparison with Similar Compounds
Pam2CSK4 (trifluoroacetate salt) is unique in its ability to specifically activate the TLR2/TLR6 heterodimer. Similar compounds include:
Pam3CSK4: A triacylated lipopeptide that activates the TLR2/TLR1 heterodimer.
FSL-1: Another diacylated lipopeptide that also activates TLR2/TLR6 but has different structural features.
Pam2CSK4 is distinct from these compounds due to its specific diacylation pattern and its ability to selectively activate TLR2/TLR6, making it a valuable tool in immunological research .
Properties
Molecular Formula |
C67H127F3N10O14S |
---|---|
Molecular Weight |
1385.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H126N10O12S.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-41-58(77)86-48-51(87-59(78)42-28-26-24-22-20-18-16-14-12-10-8-6-4-2)49-88-50-52(70)60(79)75-57(47-76)64(83)73-54(38-30-34-44-67)62(81)71-53(37-29-33-43-66)61(80)72-55(39-31-35-45-68)63(82)74-56(65(84)85)40-32-36-46-69;3-2(4,5)1(6)7/h51-57,76H,3-50,66-70H2,1-2H3,(H,71,81)(H,72,80)(H,73,83)(H,74,82)(H,75,79)(H,84,85);(H,6,7)/t51-,52+,53+,54+,55+,56+,57+;/m1./s1 |
InChI Key |
WUCKUXUWRPCGSL-WJRQQJDCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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